tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic pyrrolopyrrole derivative with a tert-butyl carboxylate group and a phenyl substituent at the 3a position. Its molecular formula is C₁₇H₂₄N₂O₂ (inferred from structural analogs in and ). This compound is stereochemically defined, with the cis-configuration (e.g., CAS 180975-51-3 in ) or enantiomeric forms (e.g., (3aR,6aR)-isomer, CAS 370882-39-6 in ). It serves as a critical chiral building block in drug design, enabling the development of synthetic intermediates, biological probes, and functional materials due to its rigid bicyclic framework and stereochemical diversity .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 3a-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-14-17(12-19,9-10-18-14)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
InChI Key |
OJQCNNOZMQMBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the one-pot synthesis using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base like LiOH·H2O . These methods provide good yields and are operationally simple and economical.
Chemical Reactions Analysis
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen using reagents like alkyl halides or sulfonyl chlorides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with boron reagents under mild conditions.
Scientific Research Applications
tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The phenyl group at the 3a position in the target compound enhances steric bulk and aromatic interactions compared to the unsubstituted cis-isomer (CAS 180975-51-3) .
- Indole-containing derivatives () demonstrate significantly higher molecular weights and complex pharmacophores, making them suitable for targeted enzyme inhibition .
Comparison :
- The target compound likely requires stringent stereochemical control during synthesis, unlike the indole derivatives, which prioritize functional group compatibility .
- Copper-catalyzed methods () offer high efficiency but may introduce metal contamination, whereas hydrogenation () is cleaner but slower .
Pharmacological and Physicochemical Properties
Enzyme Inhibition and Solubility
- Indole Derivatives (): Demonstrated high yields and structural complexity but lack explicit activity data. Their large size and indole moieties may enhance binding to hydrophobic enzyme pockets .
- Benzyl-Substituted Analogs : Increased lipophilicity (logP >3) may improve blood-brain barrier penetration but could limit solubility in aqueous media .
Solubility and Stability
- tert-Butyl Group : Enhances metabolic stability by protecting the carboxylate moiety from esterase cleavage, a feature shared across all tert-butyl-protected analogs .
- HT-Solubility Assays (): Phosphate buffer solubility studies show that phenyl and benzyl substituents reduce aqueous solubility compared to unsubstituted analogs .
Crystallographic and Analytical Characterization
- SHELX Software (): Widely used for small-molecule crystallography of pyrrolopyrrole derivatives. The target compound’s stereochemistry could be resolved using SHELXL refinement .
- Spectroscopic Data: Similar compounds () are characterized via ¹H/¹³C NMR, IR, and MS, with diagnostic peaks for tert-butyl (δ ~1.34 ppm in ¹H NMR) and carbonyl groups (ν ~1680–1765 cm⁻¹ in IR) .
Biological Activity
The compound tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a member of the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : 265657-41-8
Anticancer Activity
Research indicates that pyrrole-based compounds exhibit significant anticancer properties. A study highlighted that derivatives of pyrrole, including this compound, have shown effective inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| This compound | MCF-7 | 12 | Cell cycle arrest |
Antimicrobial Activity
Pyrrole derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can exhibit broad-spectrum activity against bacteria and fungi.
Case Study: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
